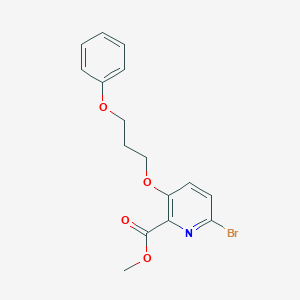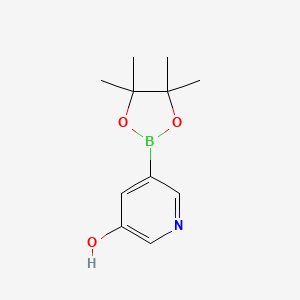
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol
Overview
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol is a chemical compound with the molecular formula C11H16BNO3 . It is a solid substance under normal conditions .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C11H16BNO3/c1-10(2)11(3,4)16-12(15-10)8-5-9(14)7-13-6-8/h5-7,14H,1-4H3 .Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found, similar compounds like 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane have been used in various reactions such as borylation, hydroboration, and coupling with aryl iodides .Physical And Chemical Properties Analysis
This compound has a molecular weight of 221.06 . It is stored under an inert atmosphere at temperatures between 2-8°C . The compound is a solid under normal conditions .Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol is synthesized using three-step substitution reactions. Its structure is confirmed through FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction (Huang et al., 2021).
- Crystal Structure and DFT Study : Crystallographic and conformational analyses are conducted to study the molecular structures, compared with Density Functional Theory (DFT) calculations. These analyses confirm the consistency of the molecular structures with their crystal structures determined by X-ray diffraction (Huang et al., 2021).
Application in Organic Chemistry
- Building Block in Combinatorial Chemistry : It serves as a bifunctional building block for combinatorial chemistry, evident from the structural differences and chemical reactivity observed in its derivatives (Sopková-de Oliveira Santos et al., 2003).
- Use in Polymer Synthesis : Utilized in the synthesis of polymers, such as deeply colored polymers with isoDPP units in the main chain, demonstrating its versatility in polymer chemistry (Welterlich et al., 2012).
Medicinal Chemistry and Drug Design
- Role in Medicinal Chemistry : Used in the design and synthesis of structurally varied compounds based on pirfenidone, which shows potential in treating fibrosis (Abd El Kader et al., 2012).
- In Radiopharmaceuticals : Plays a role in the high-yield synthesis of tau PET radioligands and non-radioactive ligands for brain imaging studies (Kim & Choe, 2020).
Boron Chemistry and Catalysis
- Boronated Phosphonium Salts : Integral in the preparation of boronated phosphonium salts, contributing to studies in in vitro cytotoxicity and cellular uptake (Morrison et al., 2010).
- Palladium-Catalyzed Reactions : Utilized in palladium-catalyzed reactions for synthesizing arenes, indicating its application in advanced synthetic chemistry (Takagi & Yamakawa, 2013).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets, influencing their function and leading to changes at the molecular and cellular levels .
Mode of Action
It’s likely that it interacts with its targets through covalent or non-covalent interactions . The formation and rupture of the boronic ester bond in different environments could be used to achieve controlled drug release .
Biochemical Pathways
Similar compounds have been known to participate in borylation, hydroboration, and coupling reactions .
Result of Action
Similar compounds have been known to cause changes at the molecular and cellular levels, influencing various biological processes .
Action Environment
The action, efficacy, and stability of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol can be influenced by various environmental factors . These could include pH, temperature, and the presence of other molecules in the environment .
properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3/c1-10(2)11(3,4)16-12(15-10)8-5-9(14)7-13-6-8/h5-7,14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHUGWJAGOEACU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10732325 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10732325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol | |
CAS RN |
1171891-35-2 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10732325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Hydroxypyridine-3-boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Chloro-5-methyl-5h-pyrrolo[2,3-b]pyrazine](/img/structure/B1397878.png)
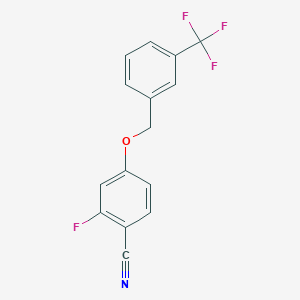
![tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate](/img/structure/B1397882.png)
![Ethyl 2-Cbz-3a-,6a-Dihydrogen-4,4-difluoro-hexahydro-cyclopenta[c]pyrrole-1-carboxylate](/img/structure/B1397885.png)
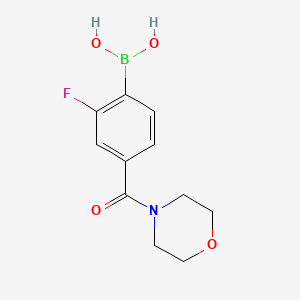


![Methyl pyrazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B1397891.png)
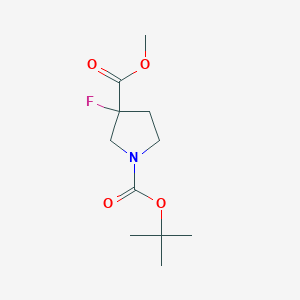

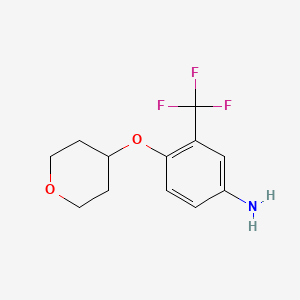
![2-Chloropyrido[2,3-d]pyrimidine](/img/structure/B1397899.png)
